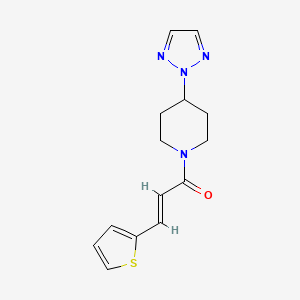![molecular formula C24H25N7O4 B2383234 2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920372-79-8](/img/structure/B2383234.png)
2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its intricate structure, which includes a methoxyphenyl group, a triazolopyrimidine ring, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
-
Formation of the Triazolopyrimidine Core: : This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
-
Attachment of the Piperazine Moiety: : The piperazine ring is introduced through nucleophilic substitution reactions. This step may require the use of protecting groups to ensure selective reactions at desired positions.
-
Introduction of the Methoxyphenyl Groups: : The methoxyphenyl groups are typically introduced through electrophilic aromatic substitution reactions. Common reagents for this step include methoxybenzene derivatives and appropriate electrophiles.
-
Final Coupling and Purification: : The final step involves coupling the intermediate compounds to form the desired product. Purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods. The choice of solvents, reagents, and catalysts is also optimized to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the triazolopyrimidine ring or the piperazine moiety, leading to the formation of reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogenating agents, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), acylating agents (e.g., acyl chlorides).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced triazolopyrimidine derivatives, reduced piperazine derivatives.
Substitution: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
-
Medicine: : The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
-
Industry: : In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Enzyme Inhibition: : The compound may inhibit the activity of specific enzymes by binding to their active sites or allosteric sites. This can lead to the modulation of biochemical pathways and cellular processes.
-
Receptor Binding: : The compound may bind to specific receptors on the cell surface or within the cell, leading to the activation or inhibition of signaling pathways. This can result in changes in cellular behavior and function.
-
Molecular Pathways: : The compound may interact with various molecular pathways, such as those involved in cell proliferation, apoptosis, or inflammation. These interactions can lead to therapeutic effects or biological responses.
Comparison with Similar Compounds
2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:
-
2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propanone: : This compound has a similar structure but with a propanone group instead of an ethanone group. The difference in the carbon chain length may affect its chemical properties and biological activities.
-
2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanone: : This compound has a butanone group instead of an ethanone group. The longer carbon chain may influence its solubility, reactivity, and interactions with molecular targets.
-
2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentanone: : This compound has a pentanone group instead of an ethanone group. The additional carbon atoms may lead to differences in its pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its complex structure allows for diverse chemical reactions and interactions, making it a valuable tool for chemists, biologists, and medical researchers
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4/c1-33-18-9-7-17(8-10-18)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-35-20-6-4-3-5-19(20)34-2/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSBDPBWLPBJRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5OC)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-fluorophenyl)methoxy]amine](/img/structure/B2383151.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B2383152.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2383154.png)
![7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2383156.png)
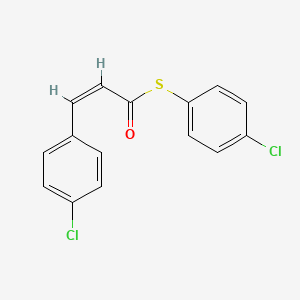
![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383159.png)
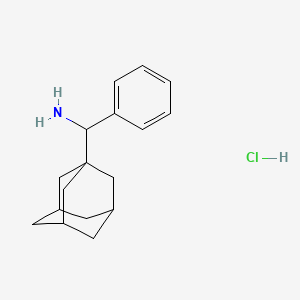
![4-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2383162.png)

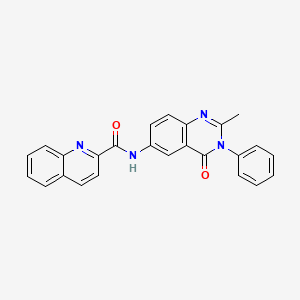
![1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2383167.png)
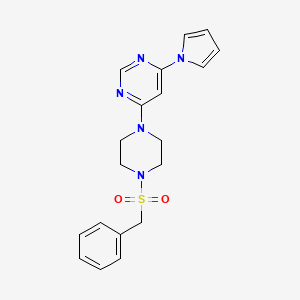
![3-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2383173.png)
